molecular formula C23H22O2 B016327 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene CAS No. 157701-81-0

1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene

Cat. No. B016327
M. Wt: 330.4 g/mol
InChI Key: ZYJGQBTVYUCNAL-XNWCZRBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene, also known as DMC or dimethoxycurcumin, is a synthetic derivative of curcumin, a natural polyphenolic compound found in turmeric. DMC has been shown to have numerous potential applications in scientific research, particularly in the fields of cancer treatment and prevention.

Mechanism Of Action

The mechanism of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.

Biochemical And Physiological Effects

In addition to its anti-cancer properties, 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has also been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell types.

Advantages And Limitations For Lab Experiments

One advantage of using 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene in laboratory experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, its solubility in water is limited, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene. One area of interest is its potential as a therapeutic agent for other diseases beyond cancer, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms of action of 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene and its potential interactions with other drugs and compounds.

Synthesis Methods

1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene can be synthesized through a multi-step process involving the reaction of curcumin with various chemical reagents. One common method involves the reaction of curcumin with methoxyphenylboronic acid, followed by the addition of propargyl bromide and palladium catalyst. The resulting product is then treated with methanol and hydrochloric acid to yield 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene.

Scientific Research Applications

1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been the subject of numerous scientific studies due to its potential as a therapeutic agent for various diseases and conditions. One area of research has focused on its anti-cancer properties, as 1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer.

properties

CAS RN

157701-81-0

Product Name

1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

1,2-bis(phenylmethoxy)-4-[(E)-prop-1-enyl]benzene

InChI

InChI=1S/C23H22O2/c1-2-9-19-14-15-22(24-17-20-10-5-3-6-11-20)23(16-19)25-18-21-12-7-4-8-13-21/h2-16H,17-18H2,1H3/b9-2+

InChI Key

ZYJGQBTVYUCNAL-XNWCZRBMSA-N

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3

synonyms

(E)-1,2-Bis(phenylmethoxy)-4-(1-propen-1-yl)benzene; 

Origin of Product

United States

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